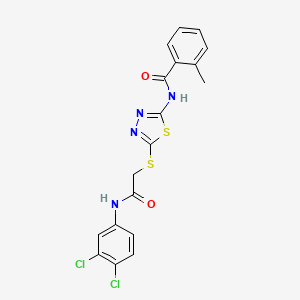

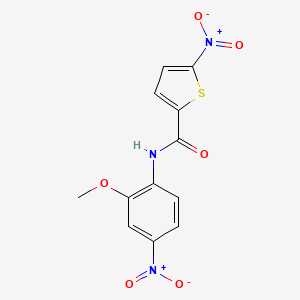

![molecular formula C19H11F2N3OS B2368250 2,6-ジフルオロ-N-(4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンザミド CAS No. 863588-61-8](/img/structure/B2368250.png)

2,6-ジフルオロ-N-(4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is a type of N-heterocyclic compound . The molecular formula is C19H11F2N3OS and the molecular weight is 367.37.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” involves a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .科学的研究の応用

抗菌活性

チアゾロ[4,5-b]ピリジンは、興味のある化合物も含まれており、抗菌性を示します。 研究者らは、それらを新しい抗生物質としての可能性について調査してきました。これらの化合物は、細菌感染症の克服に重要な役割を果たす可能性があります。

抗腫瘍活性

いくつかの新しいチアゾロ[4,5-b]ピリジンが抗腫瘍剤として同定され、開発されてきました。 それらの癌細胞に対する細胞毒性効果は、有望な結果を示す研究が行われています 。これらの化合物は、将来の癌治療に貢献する可能性があります。

抗酸化特性

特定のチアゾロ[4,5-b]ピリジンは、高い抗酸化活性を示します。 それらのフリーラジカルを捕捉する能力は、酸化ストレス関連疾患の文脈において関連性があります 。さらなる研究は、それらを天然抗酸化物質としての可能性を探索する可能性があります。

抗炎症効果

チアゾロ[4,5-b]ピリジンは、その抗炎症特性について調査されてきました。 これらの化合物は、炎症性経路を調節する可能性があり、薬物開発のための興味深い候補となります .

除草活性

いくつかのチアゾロ[4,5-b]ピリジンは、除草効果を示します。 研究者らは、それらを環境に優しい除草剤としての可能性を探索してきました 。これらの化合物は、持続可能な農業慣行に貢献する可能性があります。

ヒスタミンH3受容体拮抗薬

特定のチアゾロ[4,5-b]ピリジンは、ヒスタミンH3受容体拮抗薬として報告されています 。受容体との相互作用を理解することで、アレルギー性および炎症性疾患に対する新しい治療法につながる可能性があります。

要約すると、2,6-ジフルオロ-N-(4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンザミドおよび関連するチアゾロ[4,5-b]ピリジンは、科学的探求のための豊かなlandschaftを提供します。それらの多様な活性は、薬物発見と治療的介入のための貴重な標的となります。 研究者らは、抗菌剤から抗炎症化合物に至るまで、さまざまな分野でのそれらの可能性を調査し続けています 。詳細が必要な場合、または追加の質問がある場合は、お気軽にお尋ねください!😊

作用機序

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Result of Action

The result of the compound’s action is a decrease in the activity of the PI3K/AKT/mTOR pathway, leading to reduced proliferation and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited compounds, which is affected by the intramolecular charge transfer (ICT) process, can influence the compound’s action . .

生化学分析

Biochemical Properties

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), particularly PI3Kα, with an IC50 value of 3.6 nM . This interaction is crucial as PI3K is involved in multiple cellular processes, including cell growth, proliferation, and survival. The compound’s ability to inhibit PI3K suggests its potential use in treating diseases characterized by abnormal PI3K activity, such as cancer .

Cellular Effects

The effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound has shown potential in inhibiting collagen prolyl-4-hydroxylase, which is involved in collagen synthesis, thereby affecting cellular metabolism and extracellular matrix formation .

Molecular Mechanism

At the molecular level, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects through specific binding interactions with biomolecules. Its inhibitory activity on PI3Kα is attributed to the electron-deficient aryl group, which enhances the compound’s ability to form strong charged interactions with key residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. The compound’s structure-activity relationship studies have highlighted the importance of the sulfonamide functionality and the pyridyl group in its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained inhibition of PI3K activity and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation within target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDMHSPYJHCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

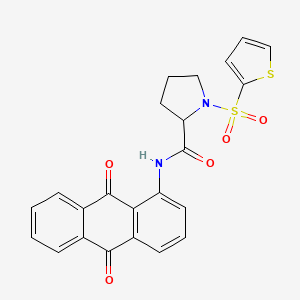

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)

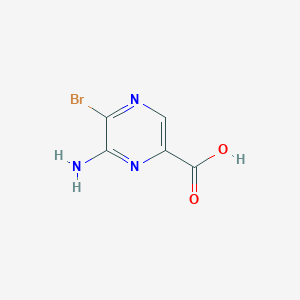

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)

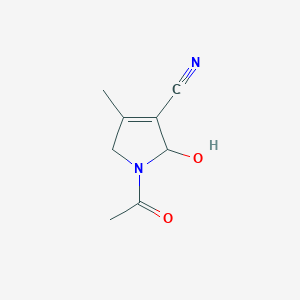

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)